

Toxicological Screening of 2C-B-Butterfly: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2C-B-Butterfly	
Cat. No.:	B12644935	Get Quote

Disclaimer: This document is intended for research, scientific, and drug development professionals only. The information contained herein is for educational and informational purposes and is not an endorsement of the non-medicinal use of this substance. **2C-B-Butterfly** is a research chemical, and its toxicological properties in humans have not been formally evaluated.

Executive Summary

2C-B-Butterfly (2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine) is a conformationally-restricted synthetic phenethylamine, notable for its high selectivity as a serotonin 5-HT2C receptor agonist over the 5-HT2A receptor.[1] This distinct receptor profile makes it a valuable tool in neuroscience research. However, a significant gap exists in the scientific literature regarding its comprehensive toxicological profile. This guide provides a detailed overview of **2C-B-Butterfly**, leveraging an analogue-based approach to infer its potential toxicological characteristics by examining closely related compounds such as 2C-B, 2C-B-FLY, and various N-benzylphenethylamine (NBOMe) derivatives. This paper summarizes available pharmacodynamic data, presents toxicological data from analogue compounds in structured tables, details relevant experimental protocols, and provides visualizations of key biological and experimental pathways.

Introduction to 2C-B-Butterfly

First synthesized in 1999 by Michael S. Whiteside and Aaron Monte, **2C-B-Butterfly** is a ring-expanded homologue of 2C-B-FLY.[1][2] Its rigid hexahydrobenzodipyran core structure is

responsible for its enhanced selectivity for the 5-HT2C receptor.[1]

Chemical and Physical Properties:

Property	Value
IUPAC Name	2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine[1]
Molecular Formula	C14H18BrNO2[1]
Molecular Weight	312.21 g/mol [1]
CAS Number	502659-24-7[2]

Pharmacodynamics: A Comparative Analysis

The primary mechanism of action for **2C-B-Butterfly** and its analogues is agonism at serotonin 5-HT2 receptors. The subtle structural differences between these compounds lead to significant variations in receptor affinity and selectivity, which in turn are expected to influence their toxicological profiles.

Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, nM) of **2C-B-Butterfly** and its analogues at key serotonergic and other receptors. Lower Ki values indicate higher binding affinity.

Compound	5-HT2A	5-HT2C	5-HT2B	5-HT1A	α1- adrenergic
2C-B- Butterfly	1.76 nM[3]	Higher selectivity over 5-HT2A[1]	-	-	-
2C-B	~1.2 nM (EC50)[1]	~0.63 nM (EC50)[1]	~13 nM (EC50)[1]	Low affinity[1]	Affinity present[4]
2C-B-FLY	Potent agonist[5]	High affinity[5][6]	High affinity[5][6]	Weak affinity[5]	-
25B-NBOMe	Subnanomola r affinity[7]	High affinity[8]	Lower affinity than 5- HT2A/2C[8]	Low affinity	0.3-0.9 μM[2]
25I-NBOMe	0.044 - 0.6 nM[9]	1.03 - 4.6 nM[9]	1.91 - 130 nM[9]	85 - 1,800 nM[9]	High affinity[9]

Note: Some values are presented as EC50 where Ki was not available. EC50 represents the concentration for half-maximal effective response and is a measure of potency.

Inferred Toxicological Profile from Analogue Compounds

Due to the lack of direct toxicological studies on **2C-B-Butterfly**, this section extrapolates potential toxicities based on data from 2C-B, 2C-B-FLY, and NBOMe compounds.

In Vitro Cytotoxicity

Studies on NBOMe compounds have demonstrated cytotoxic effects on various cell lines. The N-2-methoxybenzyl group, absent in **2C-B-Butterfly**, appears to significantly increase cytotoxicity.[6]

Compound	Cell Line	Assay	Cytotoxicity Metric (EC50/TC50)
25C-NBOMe	SH-SY5Y, PC12, SN471 (neuronal)	Cell Viability	More potent than methamphetamine[9]
25I-NBOMe	H9c2 (cardiomyocytes)	MTT Assay	70.4 μM[10]
2C-B	Differentiated SH- SY5Y and HepG2	Cell Viability	Higher cytotoxicity than mescaline- NBOMe[6]

In Vivo and Clinical Toxicology

No formal LD50 studies for 2C-B or its direct analogues are publicly available. However, case reports of clinical intoxications and fatalities provide valuable insight into the potential adverse effects at high doses. The NBOMe series, in particular, is associated with a higher risk of severe toxicity and fatalities compared to the 2C-x series.[7][9]

Reported Adverse Effects in Humans (Analogue Compounds):

- Cardiovascular: Tachycardia, hypertension, vasoconstriction.[4][9]
- Neurological: Seizures, agitation, aggression, hallucinations, confusion, hyperthermia.[9][11]
- Other: Rhabdomyolysis, metabolic acidosis, acute kidney injury.[7][9]

Concentrations in Clinical and Postmortem Cases:

Compound	Sample Type	Concentration Range	Context
2C-B	Serum	342 ng/mL	Non-fatal intoxication with seizures
25B-NBOMe	Postmortem Heart Blood	1.59 ng/mL	Fatality
25I-NBOMe	Serum	0.034 - 0.75 ng/mL[7]	Non-fatal intoxications
25I-NBOMe	Postmortem Heart Blood	0.405 - 19.8 ng/mL[2] [12]	Fatalities
25I-NBOMe	Urine	2.0 - 36.0 ng/mL[7]	Non-fatal intoxications

Experimental Protocols

This section details standardized methodologies relevant to the toxicological screening of novel psychoactive substances like **2C-B-Butterfly**.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing cell viability.

- Cell Seeding: Plate human cell lines (e.g., SH-SY5Y neuroblastoma or HepG2 hepatoma) in 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Exposure: Treat the cells with a range of concentrations of the test compound (e.g., **2C-B-Butterfly**) for a specified period (e.g., 24 or 48 hours).
- MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

- Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells and determine the EC50 value (the concentration that reduces cell viability by 50%).

Radioligand Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of a compound to a specific receptor.[1][13][14][15]

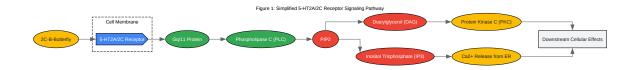
- Membrane Preparation: Prepare cell membranes from a cell line expressing the target receptor (e.g., 5-HT2C) or from animal brain tissue.
- Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled test compound (2C-B-Butterfly).
- Incubation: Incubate the mixture to allow the binding to reach equilibrium.
- Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid filtration through a glass fiber filter.
- Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the displacement of the radioligand by the test compound to generate a
 competition curve. From this curve, calculate the IC50 (the concentration of the test
 compound that inhibits 50% of the specific binding of the radioligand) and then derive the Ki
 (inhibition constant), which reflects the binding affinity of the test compound for the receptor.

In Vivo Animal Models for Behavioral Pharmacology

Rodent models are commonly used to assess the psychoactive and potential adverse effects of psychedelic compounds.[16][17][18][19][20]

 Animal Acclimation: Acclimate the animals (e.g., male Wistar rats) to the laboratory conditions and testing apparatus.

- Drug Administration: Administer the test compound via a relevant route (e.g., subcutaneous or intraperitoneal injection) at various doses.
- Behavioral Assessment:
 - Head-Twitch Response (HTR): This is a specific behavioral proxy for 5-HT2A receptor activation in rodents. The frequency of rapid side-to-side head movements is counted for a defined period after drug administration.[17]
 - Locomotor Activity: Monitor changes in movement and exploration in an open-field arena.
 - Prepulse Inhibition (PPI) of the Acoustic Startle Response: This assesses sensorimotor gating, which can be disrupted by hallucinogens.
- Data Analysis: Analyze the dose-dependent effects of the compound on these behavioral measures.


Pharmacokinetic Analysis using LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for quantifying drug concentrations in biological matrices.[3][21][22][23][24]

- Sample Collection: Collect biological samples (e.g., blood, plasma, brain tissue) from animals at various time points after drug administration.
- Sample Preparation: Extract the drug from the biological matrix, often involving protein precipitation followed by solid-phase or liquid-liquid extraction.
- LC Separation: Inject the extracted sample into a liquid chromatography system to separate the parent drug and its metabolites from endogenous components.
- MS Detection: The separated compounds are ionized and detected by a mass spectrometer, which provides high selectivity and sensitivity for quantification.
- Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the drug in the samples. From the concentration-time data, calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and elimination half-life.

Visualizations Signaling Pathways and Experimental Workflows

Click to download full resolution via product page

Figure 1: Simplified 5-HT2A/2C Receptor Signaling Pathway

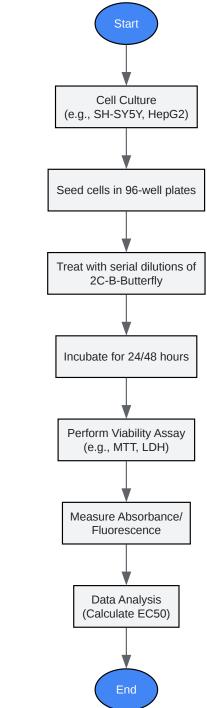


Figure 2: General Workflow for In Vitro Cytotoxicity Screening

Click to download full resolution via product page

Figure 2: General Workflow for In Vitro Cytotoxicity Screening

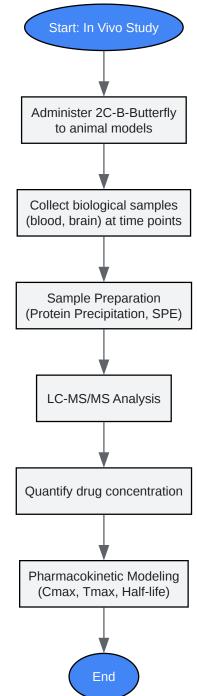


Figure 3: Workflow for Pharmacokinetic Analysis

Click to download full resolution via product page

Figure 3: Workflow for Pharmacokinetic Analysis

Conclusion and Future Directions

While **2C-B-Butterfly** presents a unique pharmacological profile with high selectivity for the 5-HT2C receptor, a comprehensive understanding of its toxicology is critically lacking. Based on the available data from its structural analogues, it is plausible that **2C-B-Butterfly** possesses a safety profile more akin to 2C-B than the more toxic NBOMe compounds. However, its high receptor affinity suggests that it could be potent and may carry risks at higher doses.

Future research should prioritize a systematic toxicological evaluation of **2C-B-Butterfly**, including:

- In vitro cytotoxicity studies in relevant human cell lines to determine its direct cellular toxicity.
- Comprehensive receptor screening to identify potential off-target interactions that could contribute to adverse effects.
- In vivo studies in animal models to assess its behavioral effects, acute toxicity (LD50), and pharmacokinetic profile.
- Metabolism studies to identify major metabolites and assess their potential pharmacological activity and toxicity.

Such data are essential for a thorough risk assessment and to guide any potential future research into the therapeutic applications of 5-HT2C selective agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. giffordbioscience.com [giffordbioscience.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]

Foundational & Exploratory

- 4. The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2C-B-FLY Wikipedia [en.wikipedia.org]
- 6. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicities associated with NBOMe ingestion, a novel class of potent hallucinogens: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NBOMes-Highly Potent and Toxic Alternatives of LSD [frontiersin.org]
- 9. 25I-NBOMe Wikipedia [en.wikipedia.org]
- 10. 25I-NBOMe, a phenethylamine derivative, induces adverse cardiovascular effects in rodents: possible involvement of p21 (CDC42/RAC)-activated kinase 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2C-B Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Radioligand binding methods: practical guide and tips PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor-Ligand Binding Assays [labome.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Animal Models of Serotonergic Psychedelics PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal models of serotonergic psychedelics PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. tandfonline.com [tandfonline.com]
- 22. agilent.com [agilent.com]
- 23. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. LC/MS サンプル調製 | Thermo Fisher Scientific JP [thermofisher.com]
- To cite this document: BenchChem. [Toxicological Screening of 2C-B-Butterfly: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12644935#toxicological-screening-of-2c-b-butterfly]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com